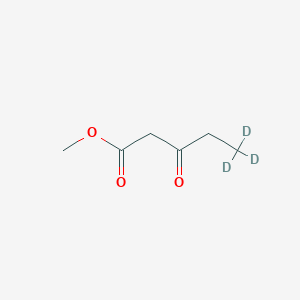
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is a deuterated derivative of oxo-pentanoic acid methyl ester. This compound is characterized by the presence of three deuterium atoms at the 5th position, which makes it useful in various scientific research applications, particularly in the field of isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester typically involves the deuteration of pentanoic acid derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for various industrial processes.
Mécanisme D'action
The mechanism of action of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester involves its incorporation into chemical reactions as a labeled compound. The deuterium atoms act as tracers, allowing researchers to track the compound’s behavior and interactions in various systems. The molecular targets and pathways involved depend on the specific application and the nature of the study.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 3-oxo-, methyl ester: A non-deuterated analog with similar chemical properties.
Pentanoic acid, 4-oxo-, methyl ester: Another analog with the oxo group at a different position.
Hexanoic acid, 5-oxo-, methyl ester: A longer-chain analog with similar functional groups.
Uniqueness
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying chemical reactions. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various scientific applications.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
133.16 g/mol |
Nom IUPAC |
methyl 5,5,5-trideuterio-3-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3/i1D3 |
Clé InChI |
XJMIXEAZMCTAGH-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(=O)CC(=O)OC |
SMILES canonique |
CCC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)

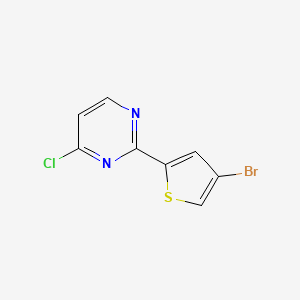
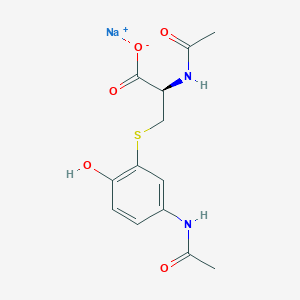
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
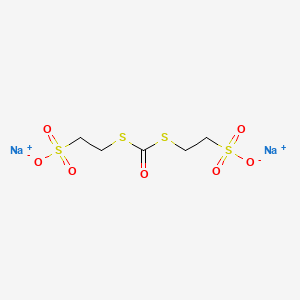
![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
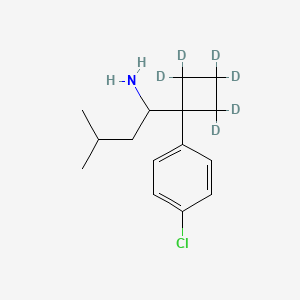
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
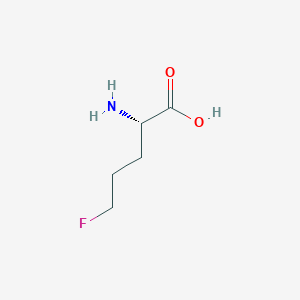
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
